molecular formula C10H11F2N5O4 B3022010 2',2'-Difluorodeoxyguanosine CAS No. 103882-87-7

2',2'-Difluorodeoxyguanosine

Katalognummer B3022010
CAS-Nummer: 103882-87-7
Molekulargewicht: 303.22 g/mol
InChI-Schlüssel: RQIYMUKKPIEAMB-TWOGKDBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,2’-Difluorodeoxyguanosine (dFdGuo) is a purine congener that has gained interest due to the clinical success of gemcitabine . Unlike the natural nucleoside deoxyguanosine (dGuo), dFdGuo is not a substrate for purine nucleoside phosphorylase .


Synthesis Analysis

The synthesis and evaluation of purine congeners were stimulated by the emerging clinical success of gemcitabine . The kinase activity that phosphorylated dGuo also converted dFdGuo to its monophosphate, suggesting that dGuo kinase activated dFdGuo .


Molecular Structure Analysis

The molecular formula of 2’,2’-Difluorodeoxyguanosine is C10H11F2N5O4 .


Chemical Reactions Analysis

Intracellularly, dFdGuo was phosphorylated to its mono-, di-, and triphosphates; dFdGuo triphosphate (dFdGTP) was the major metabolite . Deoxynucleotides were decreased in cells incubated with dFdGuo, suggesting that ribonucleotide reductase was inhibited .


Physical And Chemical Properties Analysis

The average mass of 2’,2’-Difluorodeoxyguanosine is 285.232 Da and its monoisotopic mass is 285.087341 Da .

Wissenschaftliche Forschungsanwendungen

Force Field Conformational Analysis

A study by Lipkowitz et al. (1982) focused on the conformational analysis of aminofluorene and acetylaminofluorene substituted deoxyguanosine, including 2'-deoxyguanosine. Using Allinger's force field, the research examined the conformational properties and potential energy surfaces of these compounds. This study contributes to understanding the structural behavior of deoxyguanosine derivatives, particularly in relation to DNA structure effects (Lipkowitz et al., 1982).

Spectroscopic Characterization in Carcinogenicity

The research by McClelland et al. (1999) involved the spectroscopic characterization of the initial C8 intermediate in the reaction of the 2-fluorenylnitrenium ion with 2‘-deoxyguanosine. This study is significant in understanding the carcinogenic mechanisms of certain compounds, as it explores the formation of specific adducts implicated in carcinogenesis (McClelland et al., 1999).

Microfluidic Device for Biomarker Detection

Dawoud et al. (2007) developed a microfluidic device for detecting the 8-hydroxy-deoxyguanosine (8-OH-dG) DNA adduct, a biomarker indicating oxidative stress leading to DNA damage. The device, utilizing a capillary electrophoresis-based approach with an electroplated palladium decoupler, demonstrated improved detection limits and resolving power for this crucial biomarker (Dawoud et al., 2007).

Oxidative DNA and RNA Damage Study

Fiala et al. (1989) investigated the oxidative DNA and RNA damage in rat livers treated with the hepatocarcinogen 2-nitropropane. This research highlighted the significant increase in levels of 8-hydroxydeoxyguanosine in liver DNA, providing insights into the mechanism of carcinogenicity based on nucleic acid damage (Fiala et al., 1989).

Oligodeoxynucleotides Isolation and Characterization

Shibutani et al. (1991) isolated and characterized oligodeoxynucleotides containing specific aminofluorene and oxidative products of deoxyguanosine. The study's objective was to understand better the mutagenic properties of these adducts by introducing them site-specifically into DNA (Shibutani et al., 1991).

Real-Time Monitoring of 8-OHdG Biomarker

Prabhulkar and Li (2010) developed a strategy for real-time monitoring of 8-OHdG, a critical biomarker of oxidative stress at the surface of single cells. This methodology was used to measure 8-OHdG release from lung epithelial cells under the influence of nicotine, shedding light on tobacco-induced genotoxicity (Prabhulkar & Li, 2010).

Wirkmechanismus

Target of Action

2’-Deoxy-2’,2’-Difluoroguanosine, also known as 2’,2’-Difluorodeoxyguanosine, is a nucleoside analog . It is similar to guanosine, but with two fluorine atoms replacing the hydroxyl groups at the 2’ position of the ribose sugar . The primary targets of this compound are the enzymes involved in DNA replication and repair, particularly those that interact with the guanine nucleotide .

Mode of Action

The compound exerts its action by being incorporated into the growing DNA chain during replication . The presence of the fluorine atoms causes steric hindrance, which disrupts the normal enzymatic processes involved in DNA replication and repair . This leads to premature termination of the DNA chain, resulting in DNA damage and cell death .

Biochemical Pathways

The affected pathways primarily involve DNA replication and repair . The incorporation of 2’-Deoxy-2’,2’-Difluoroguanosine into the DNA chain can lead to the activation of various DNA damage response pathways. These include the ATM and ATR kinase pathways, which play a crucial role in cell cycle regulation, DNA repair, and apoptosis .

Pharmacokinetics

As a nucleoside analog, it is expected to be well absorbed and distributed throughout the body, particularly in cells with high rates of dna replication . The compound may be metabolized by various nucleoside transporters and kinases, and excreted via the kidneys .

Result of Action

The primary result of the action of 2’-Deoxy-2’,2’-Difluoroguanosine is the induction of DNA damage, leading to cell death . This makes the compound potentially useful as a therapeutic agent in conditions characterized by rapid cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 2’-Deoxy-2’,2’-Difluoroguanosine can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or transporters

Safety and Hazards

The cytotoxicity, metabolism, and mechanisms of action of dFdGuo were studied in Chinese hamster ovary cells . It was found that dFdGuo was a potent inhibitor of DNA synthesis .

Zukünftige Richtungen

The unique activation requirements and patterns of inhibition of DNA synthesis distinguish dFdGuo as a promising new antimetabolite from other nucleoside analogues .

Eigenschaften

IUPAC Name

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYMUKKPIEAMB-TWOGKDBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908623
Record name 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2'-Difluorodeoxyguanosine

CAS RN

103882-87-7, 103828-82-6
Record name 2′-Deoxy-2′,2′-difluoroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103882-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 223592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',2'-Difluorodeoxyguanosine
Reactant of Route 2
2',2'-Difluorodeoxyguanosine
Reactant of Route 3
2',2'-Difluorodeoxyguanosine
Reactant of Route 4
2',2'-Difluorodeoxyguanosine
Reactant of Route 5
2',2'-Difluorodeoxyguanosine
Reactant of Route 6
2',2'-Difluorodeoxyguanosine

Q & A

Q1: How is 2',2'-difluorodeoxyguanosine (dFdG) activated within cells, and how does this differ from gemcitabine?

A1: Unlike gemcitabine, which is activated by deoxycytidine kinase (dCK), dFdG is primarily phosphorylated by deoxyguanosine kinase (dGK). This has been demonstrated through several lines of evidence. Firstly, cell lines deficient in dCK remain sensitive to dFdG [, ]. Secondly, co-incubation with deoxyguanosine, a substrate for dGK, protects against dFdG-mediated toxicity, while deoxycytidine does not [, ]. Lastly, studies have shown that purified dGK can directly phosphorylate dFdG [].

Q2: Does 2',2'-difluorodeoxyguanosine (dFdG) affect other cellular processes besides DNA synthesis?

A2: Yes, dFdG also impacts ribonucleotide reductase (RR) activity [, ]. This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, which are essential building blocks for DNA. dFdG treatment leads to a decrease in deoxycytidine triphosphate (dCTP) pools, likely due to RR inhibition. This effect on dNTP pools mirrors that observed with gemcitabine.

Q3: Is there evidence of resistance to 2',2'-difluorodeoxyguanosine (dFdG), and if so, what mechanisms are involved?

A3: Research indicates that increased expression of ribonucleotide reductase (RR) subunits, particularly RRM1, can confer resistance to dFdG []. This finding suggests that enhanced RR activity can counteract the inhibitory effects of dFdG on dNTP pools, allowing cells to maintain sufficient nucleotide levels for DNA synthesis.

Q4: Could mitochondrial deoxyguanosine kinase (dGK) play a role in the cytotoxicity of dFdG?

A4: Research suggests that mitochondrial dGK might contribute to the cytotoxicity of dFdG. Overexpression of mitochondrial dGK in pancreatic cancer cell lines increased sensitivity to dFdG, indicating a potential role for this enzyme in activating dFdG within the mitochondria []. This finding highlights the complexity of nucleoside analog metabolism and its potential influence on therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.